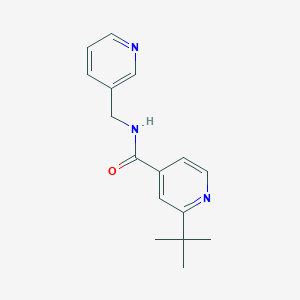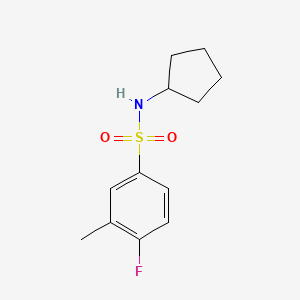![molecular formula C14H11NO5S B5782295 5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
5-[(2-thienylacetyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-thienylacetyl)amino]isophthalic acid, also known as TAIPA, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. TAIPA is a derivative of isophthalic acid and contains a thiophene ring that imparts unique properties to the molecule.
科学的研究の応用
5-[(2-thienylacetyl)amino]isophthalic acid has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) that exhibit high surface area and gas adsorption properties. In catalysis, this compound has been used as a ligand in metal-catalyzed reactions to improve the selectivity and efficiency of the reaction.
作用機序
The mechanism of action of 5-[(2-thienylacetyl)amino]isophthalic acid is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. This compound contains a thiophene ring that can coordinate with metal ions, forming stable complexes that can be used in various applications such as drug delivery and catalysis. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In addition, this compound has been shown to exhibit antioxidant activity, which can help prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
The advantages of using 5-[(2-thienylacetyl)amino]isophthalic acid in lab experiments include its ability to form stable complexes with metal ions, its high surface area, and its potential applications in various fields such as medicine, materials science, and catalysis. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for research on 5-[(2-thienylacetyl)amino]isophthalic acid. One direction is to study the potential use of this compound in drug delivery systems, particularly for the targeted delivery of anticancer drugs. Another direction is to explore the use of this compound in catalysis, particularly in metal-catalyzed reactions that require high selectivity and efficiency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 5-[(2-thienylacetyl)amino]isophthalic acid involves the reaction of isophthalic acid with thienylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound can be improved by using different reaction conditions such as changing the solvent or the reaction temperature.
特性
IUPAC Name |
5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-12(7-11-2-1-3-21-11)15-10-5-8(13(17)18)4-9(6-10)14(19)20/h1-6H,7H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUAPMIVXAYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)


![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)



![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)